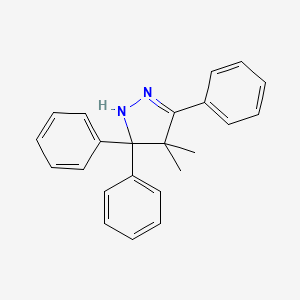![molecular formula C11H25BO2S B14294686 Dibutyl [2-(methylsulfanyl)ethyl]boronate CAS No. 118890-96-3](/img/structure/B14294686.png)
Dibutyl [2-(methylsulfanyl)ethyl]boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl [2-(methylsulfanyl)ethyl]boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [2-(methylsulfanyl)ethyl]boronate typically involves the reaction of dibutylboronic acid with 2-(methylsulfanyl)ethyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronate ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl [2-(methylsulfanyl)ethyl]boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate ester back to the parent alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dibutyl [2-(methylsulfanyl)ethyl]boronate has several scientific research applications:
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of boron-containing drugs that can target specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of dibutyl [2-(methylsulfanyl)ethyl]boronate involves its ability to participate in transmetalation reactions, particularly in the presence of palladium catalysts. In Suzuki–Miyaura coupling, the boronate ester transfers its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner. This process is facilitated by the unique electronic properties of the boronate ester, which make it a highly effective nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutylboronic acid
- Phenylboronic acid
- Pinacolboronate esters
Uniqueness
Dibutyl [2-(methylsulfanyl)ethyl]boronate is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or deactivation of functional groups is required. Compared to other boronates, it offers enhanced reactivity and stability under a variety of reaction conditions .
Eigenschaften
CAS-Nummer |
118890-96-3 |
|---|---|
Molekularformel |
C11H25BO2S |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
dibutoxy(2-methylsulfanylethyl)borane |
InChI |
InChI=1S/C11H25BO2S/c1-4-6-9-13-12(8-11-15-3)14-10-7-5-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
FOTVSEJVXYBLDY-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCSC)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


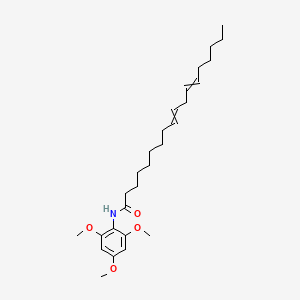

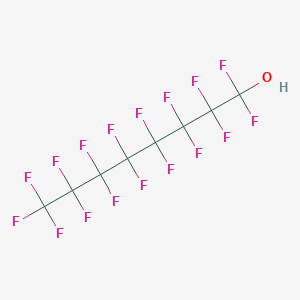
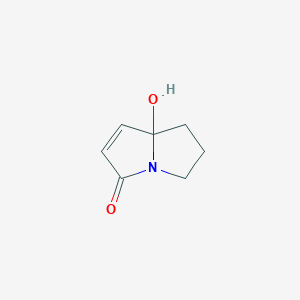
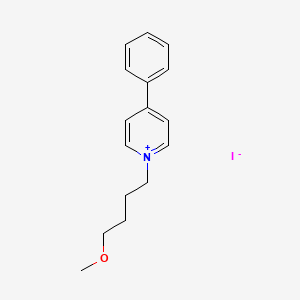
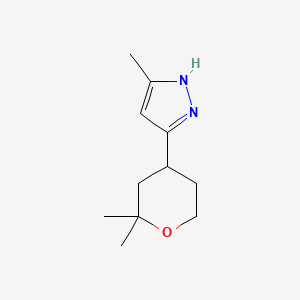

![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
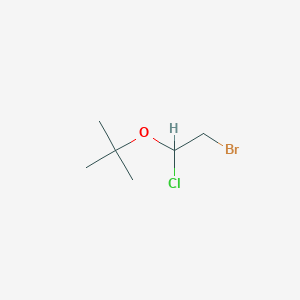

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
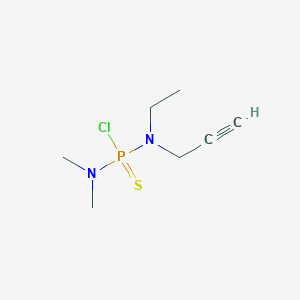
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
